molecular formula C16H13ClN2O3S2 B2417558 N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide CAS No. 1004393-08-1

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide

Cat. No.: B2417558
CAS No.: 1004393-08-1
M. Wt: 380.86
InChI Key: HGXSRQHNTCPJIQ-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorobenzo[d]thiazole moiety and an ethylsulfonyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chlorobenzo[d]thiazole Moiety: This can be achieved by reacting 4-chloroaniline with carbon disulfide and an oxidizing agent to form the benzo[d]thiazole ring.

    Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents like ethylsulfonyl chloride.

    Formation of the Benzamide Backbone: The final step involves coupling the chlorobenzo[d]thiazole and ethylsulfonyl intermediates with a benzamide precursor under appropriate conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzo[d]thiazole moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide
  • N-(4-chlorobenzo[d]thiazol-7-yl)-4-(propylsulfonyl)benzamide
  • N-(4-chlorobenzo[d]thiazol-7-yl)-4-(butylsulfonyl)benzamide

Uniqueness

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethylsulfonyl group, for example, might influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different alkyl sulfonyl groups.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-ethylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-2-24(21,22)11-5-3-10(4-6-11)16(20)19-13-8-7-12(17)14-15(13)23-9-18-14/h3-9H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXSRQHNTCPJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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